![molecular formula C4H4BrN5O4 B14271413 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole CAS No. 140366-92-3](/img/structure/B14271413.png)
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole is a complex organic compound characterized by the presence of a bromo(dinitro)methyl group attached to a 1-methyl-1H-1,2,3-triazole ring
Métodos De Preparación
The synthesis of 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by bromination. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azides. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials, such as polymers and explosives.
Mecanismo De Acción
The mechanism by which 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The bromo(dinitro)methyl group can participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways. The triazole ring is known for its stability and ability to interact with biological macromolecules, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole include other triazole derivatives and nitro-substituted organic compounds. For example:
Propiedades
Número CAS |
140366-92-3 |
|---|---|
Fórmula molecular |
C4H4BrN5O4 |
Peso molecular |
266.01 g/mol |
Nombre IUPAC |
4-[bromo(dinitro)methyl]-1-methyltriazole |
InChI |
InChI=1S/C4H4BrN5O4/c1-8-2-3(6-7-8)4(5,9(11)12)10(13)14/h2H,1H3 |
Clave InChI |
CLBBZHCMKKMUGF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)C([N+](=O)[O-])([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
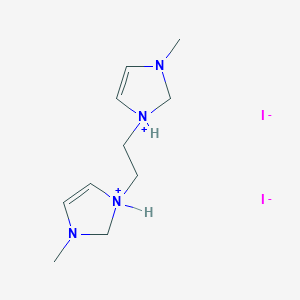
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
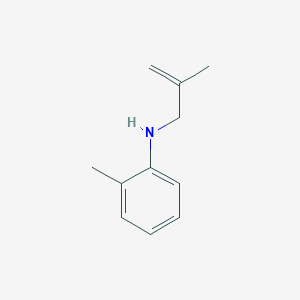



![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
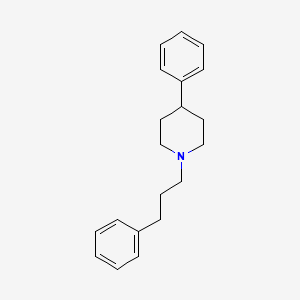
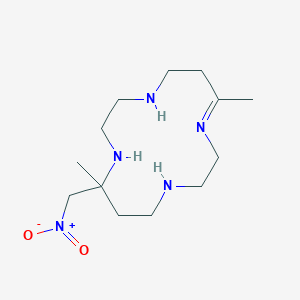
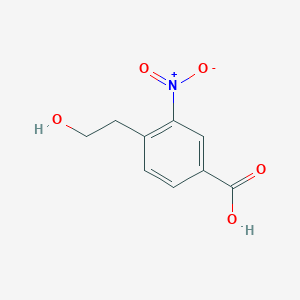
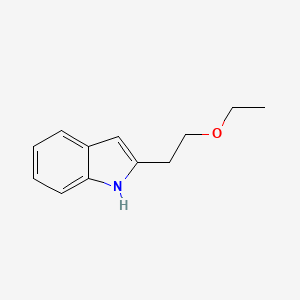
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
